3-(Phenylsulfanyl)pentan-2-one

Organic Synthesis α-Phenylthio Ketones Acyl Anion Equivalents

3-(Phenylsulfanyl)pentan-2-one (synonym: 3-(phenylthio)pentan-2-one) is an α-phenylthio dialkyl ketone with the molecular formula C₁₁H₁₄OS and a molecular weight of 194.29 g/mol. It contains a carbonyl group at the 2-position and a phenylsulfanyl substituent at the 3-position of the pentane backbone, placing the sulfur-bearing carbon alpha to the carbonyl.

Molecular Formula C11H14OS
Molecular Weight 194.30 g/mol
CAS No. 62870-22-8
Cat. No. B13519724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfanyl)pentan-2-one
CAS62870-22-8
Molecular FormulaC11H14OS
Molecular Weight194.30 g/mol
Structural Identifiers
SMILESCCC(C(=O)C)SC1=CC=CC=C1
InChIInChI=1S/C11H14OS/c1-3-11(9(2)12)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
InChIKeyIVLIQGGZCYOJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfanyl)pentan-2-one (CAS 62870-22-8): Core Chemical Identity & Procurement Relevance


3-(Phenylsulfanyl)pentan-2-one (synonym: 3-(phenylthio)pentan-2-one) is an α-phenylthio dialkyl ketone with the molecular formula C₁₁H₁₄OS and a molecular weight of 194.29 g/mol . It contains a carbonyl group at the 2-position and a phenylsulfanyl substituent at the 3-position of the pentane backbone, placing the sulfur-bearing carbon alpha to the carbonyl [1]. This α-phenylthio ketone scaffold is established in the literature as a versatile synthetic intermediate, particularly for the regiospecific preparation of α,β-unsaturated ketones (enones) [2], and its commercial availability has been documented through multiple chemical suppliers .

Why Generic α-(Phenylthio)ketone Substitution Fails: The Case for 3-(Phenylsulfanyl)pentan-2-one


Substituting 3-(phenylsulfanyl)pentan-2-one with an arbitrary α-phenylthio ketone such as the constitutional isomer 2-(phenylthio)pentan-3-one (CAS 27872-70-4) or the chain-shortened analog 1-(phenylthio)propan-2-one (CAS 5042-53-5) introduces distinct reactivity and selectivity liabilities due to differences in carbonyl substitution patterns and steric environments . The [1,3]-phenylthio shift, a well-documented rearrangement in α-phenylthio ketone chemistry, is highly sensitive to the substitution at the migration origin and terminus [1]. Furthermore, Rh-catalyzed organothio exchange reactions are substrate-dependent: α-phenylthio dialkyl ketones exhibit reactivity with diaryl disulfides but fail with dialkyl disulfides, a limitation not necessarily shared by all regioisomers [2]. These structurally dictated differences in regiochemical stability, enolate geometry, and downstream functionalization potential make generic replacement scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence for 3-(Phenylsulfanyl)pentan-2-one vs. Closest Analogs


Synthetic Route Specificity: Warren's Method vs. Ahlbrecht's 3-(Phenylthio)ketone Synthesis

The widely cited Warren method (bis(phenylthio)carbanions + aldehydes) provides regiospecific access to α-phenylthio ketones but has been reported as inefficient for preparing alkenyl alkyl analogs [1]. In contrast, the Ahlbrecht method (1-lithio-1-(phenylthio)alkanes + 2-(N-methylanilino)acrylonitrile) specifically generates 3-(phenylthio)ketones such as 3-(phenylsulfanyl)pentan-2-one, which can be isolated or directly converted to 2-enones via oxidation-elimination . This synthetic divergence means that 3-(phenylsulfanyl)pentan-2-one occupies a synthetic niche inaccessible via the classic Warren route.

Organic Synthesis α-Phenylthio Ketones Acyl Anion Equivalents

Regiochemical Stability: [1,3]-Phenylthio Shift Propensity in α-Substituted Systems

α-Phenylthio ketones are known to undergo thermal, photochemical, or acid-catalyzed [1,3]-phenylthio shifts, converting α-phenylthio products into γ-phenylthio isomers [1][2]. The propensity for this migration is highly sensitive to the substitution pattern at both the migration origin and terminus [2]. 3-(Phenylsulfanyl)pentan-2-one, bearing an ethyl substituent at the carbon adjacent to the phenylthio-bearing center, presents a distinct steric and electronic environment compared to the methyl-substituted analog 1-(phenylthio)propan-2-one or the regioisomeric 2-(phenylthio)pentan-3-one, directly influencing the rate and equilibrium of this rearrangement.

Rearrangement Chemistry Allyl Sulfide Migration α-Phenylthio Ketone Stability

Lipophilicity Differentiation: 3-(Phenylsulfanyl)pentan-2-one vs. 3-(Methylthio)pentan-2-one

3-(Phenylsulfanyl)pentan-2-one exhibits an XLogP3 value of 3.1 and a topological polar surface area (PSA) of 42.37 Ų . In contrast, the alkylthio analog 3-(methylthio)pentan-2-one (CAS 53475-17-5) has a lower molecular weight (132.22 g/mol) and is predicted to have significantly lower lipophilicity due to the absence of the phenyl ring . This difference in lipophilicity and molecular shape directly impacts chromatographic retention, membrane permeability in biological assays, and solvent partitioning behavior in synthetic workflows.

Physicochemical Properties Lipophilicity LogP PSA

Rh-Catalyzed Organothio Exchange Reactivity: Substrate-Dependent Limitations of α-Phenylthio Dialkyl Ketones

Arisawa et al. (2010) demonstrated that α-phenylthio dialkyl ketones catalyzed by RhH(PPh₃)₄/dppe undergo organothio exchange with diaryl disulfides but fail to react with dialkyl disulfides [1]. This substrate-dependent reactivity profile is structurally governed: α-phenylthio aryl ketones react with both diaryl and dialkyl disulfides, while the dialkyl ketone subclass is restricted to diaryl disulfide partners [1]. As 3-(phenylsulfanyl)pentan-2-one belongs to the α-phenylthio dialkyl ketone class, this constraint applies, distinguishing it from α-phenylthio aryl ketones and potentially from β- or γ-substituted analogs.

Organometallic Chemistry C-S Bond Metathesis Rhodium Catalysis

Oxidation-Elimination to 2-Enones: A Transformation Accessible to 3-(Phenylthio)ketones

According to Ahlbrecht and Ibe (1988), 3-(phenylthio)ketones—including 3-(phenylsulfanyl)pentan-2-one—can be directly transformed into 2-enones (α,β-unsaturated ketones) via oxidation of the sulfide to the sulfoxide followed by elimination, without requiring isolation of the intermediate . This tandem oxidation-elimination sequence is specifically enabled by the β-relationship between the phenylthio group and the carbonyl in the saturated precursor. In contrast, α-phenylthio ketones lacking this specific spatial arrangement (e.g., 1-(phenylthio)propan-2-one) do not follow the same elimination pathway to generate α,β-unsaturated ketones with identical regiochemistry.

Enone Synthesis Oxidation-Elimination α,β-Unsaturated Ketones

Commercial Availability and Purity: Procurement Status vs. the 2-(Phenylthio)pentan-3-one Isomer

3-(Phenylsulfanyl)pentan-2-one is listed as having achieved commercial mass production and is available from multiple suppliers . The regioisomer 2-(phenylthio)pentan-3-one (CAS 27872-70-4) is available at 97-98% purity from vendors such as AKSci and Leyan . However, the 4-(phenylthio)pentan-2-one isomer (CAS 174510-05-5) has been discontinued by at least one major supplier (CymitQuimica) , indicating that not all phenylthio-pentanone isomers enjoy equivalent commercial sustainability. This differential market availability may influence procurement decisions for reproducible research.

Chemical Procurement Commercial Availability Isomer Comparison

Optimal Application Scenarios for 3-(Phenylsulfanyl)pentan-2-one Based on Verified Differentiation Evidence


Regiospecific Synthesis of α,β-Unsaturated Ketones (2-Enones) via Oxidation-Elimination

As demonstrated by Ahlbrecht and Ibe (1988), 3-(phenylsulfanyl)pentan-2-one serves as a direct precursor to 2-enones through oxidation of the sulfide to sulfoxide followed by elimination . This application is most appropriate when a specific enone regioisomer is required that cannot be accessed via alternative aldol condensation routes. Researchers should procure this compound when the synthetic plan involves the Ahlbrecht three-step sequence (addition/alkylation/hydrolysis) or when the target enone bears substitution patterns incompatible with classic aldol approaches.

Rh-Catalyzed Organothio Exchange with Diaryl Disulfides

Based on the class-level reactivity established by Arisawa et al. (2010), α-phenylthio dialkyl ketones undergo RhH(PPh₃)₄/dppe-catalyzed organothio exchange specifically with diaryl disulfides [1]. 3-(Phenylsulfanyl)pentan-2-one can be employed as a substrate for introducing alternative arylthio groups when diaryl disulfides are used as exchange partners. This scenario is unsuitable if dialkyl disulfide exchange is required, in which case an α-phenylthio aryl ketone scaffold should be selected instead.

Mechanistic Studies of the [1,3]-Phenylthio Shift in α-Substituted Systems

The [1,3]-phenylthio shift is a fundamental rearrangement in organosulfur chemistry, and its rate is influenced by the nature of substituents at the migration origin [2]. 3-(Phenylsulfanyl)pentan-2-one, with its ethyl substituent at the carbon adjacent to the phenylthio-bearing center, provides a distinct substrate for comparative mechanistic studies against methyl-substituted analogs (e.g., 1-(phenylthio)propan-2-one) to probe steric and electronic effects on the rearrangement kinetics.

Chromatographic Method Development Requiring Defined Lipophilicity (LogP ~3.1)

With an XLogP3 value of 3.1 and a PSA of 42.37 Ų , 3-(phenylsulfanyl)pentan-2-one occupies a specific lipophilicity range that distinguishes it from more polar alkylthio analogs. This property profile makes it suitable as a reference standard or test analyte in reversed-phase chromatographic method development, solid-phase extraction protocol optimization, or logP determination studies where a neutral, moderately lipophilic ketone with a UV-active phenyl chromophore is required.

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